molecular formula C15H10F3N3O2 B1392686 4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid CAS No. 1242900-17-9

4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid

Cat. No. B1392686
M. Wt: 321.25 g/mol
InChI Key: HVKTXTXDUVLYRS-UHFFFAOYSA-N
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Description

The compound “4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazo ring fused with a pyridine moiety . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .


Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various methods . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method, and confirmed for each compound . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .


Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various methods. For instance, Density functional theory was used to optimize the compounds, and the HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer . The molecular electrostatic potential map was calculated to investigate the reactive sites that were present in the molecule .

Scientific Research Applications

Synthesis and Reactivity

  • The compound is involved in the synthesis of various derivatives. For example, Yıldırım, Kandemirli, and Demir (2005) studied the conversion of 1H-pyrazole-3-carboxylic acid into different derivatives, including a 3H-imidazo[4,5-b]pyridine derivative, showing its role in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
  • Tzimopoulos et al. (2010) synthesized and studied triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, highlighting the versatility of this compound in the formation of complex structures (Tzimopoulos et al., 2010).
  • El’chaninov, Achkasova, and El’chaninov (2014) described the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, indicating its utility in creating isomeric structures (El’chaninov, Achkasova, & El’chaninov, 2014).

Structural and Chemical Properties

  • Studies like that by Fun et al. (2011) on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile reveal insights into the structural properties and stability of related compounds (Fun et al., 2011).
  • Mishra et al. (2013) investigated the spectral characteristics of N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, contributing to the understanding of the photophysical properties of these compounds (Mishra et al., 2013).

Potential Applications

  • Research by Li et al. (2006) on hyperbranched polybenzimidazoles based on an AB2 monomer related to the compound shows potential applications in materials science due to their solubility and thermal properties (Li et al., 2006).
  • The study by Bukowski and Janowiec (1996) on derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid indicated potential antituberculotic activity, suggesting its utility in medicinal chemistry (Bukowski & Janowiec, 1996).

Future Directions

Imidazopyridines are substances with confirmed activity, and some are at various stages of clinical trials . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . This suggests that there is ongoing research in this field and potential for future developments.

properties

IUPAC Name

4-[[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)14-20-11-2-1-7-19-12(11)21(14)8-9-3-5-10(6-4-9)13(22)23/h1-7H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKTXTXDUVLYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid

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